molecular formula C13H17NOS2 B14308203 2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- CAS No. 112544-53-3

2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl-

Cat. No.: B14308203
CAS No.: 112544-53-3
M. Wt: 267.4 g/mol
InChI Key: YXKCLURMLPQKQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- is a heterocyclic compound that contains a thiazolidine ring. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine. The presence of the thiazolidine ring imparts unique chemical properties to the compound, making it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a thioamide with an α-halo ketone in the presence of a base. The reaction proceeds through the formation of an intermediate, which cyclizes to form the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidine ring to a thiazolidine-2-thiol.

    Substitution: Nucleophilic substitution reactions can occur at the thiazolidine ring, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiazolidine-2-thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has explored its use as a potential therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes and proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    Thiazolidine-2-thione: A related compound with similar chemical properties but different substituents.

    Thiazolidinediones: A class of compounds used in the treatment of type II diabetes, which also contain a thiazolidine ring.

Uniqueness

2-Thiazolidinethione, 3-butyl-4-hydroxy-4-phenyl- is unique due to its specific substituents, which impart distinct chemical and biological properties. The presence of the butyl and phenyl groups can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Properties

CAS No.

112544-53-3

Molecular Formula

C13H17NOS2

Molecular Weight

267.4 g/mol

IUPAC Name

3-butyl-4-hydroxy-4-phenyl-1,3-thiazolidine-2-thione

InChI

InChI=1S/C13H17NOS2/c1-2-3-9-14-12(16)17-10-13(14,15)11-7-5-4-6-8-11/h4-8,15H,2-3,9-10H2,1H3

InChI Key

YXKCLURMLPQKQA-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=S)SCC1(C2=CC=CC=C2)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.